molecular formula C11H12BrNO B2738488 8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 2167942-69-8

8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B2738488
CAS No.: 2167942-69-8
M. Wt: 254.127
InChI Key: MZIUVNDODFOPFC-UHFFFAOYSA-N
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Description

8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Oxidation: Formation of quinoline N-oxides or other oxidized quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline or other reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the quinoline core can facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-3,4-dihydroquinolin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    8-Chloro-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    8-Methyl-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one:

Uniqueness

The presence of the bromine atom in 8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming halogen bonds. These characteristics can enhance its utility in various chemical and biological applications.

Properties

IUPAC Name

8-bromo-3,3-dimethyl-1,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-7-4-3-5-8(12)9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIUVNDODFOPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=CC=C2)Br)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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